![molecular formula C24H21N3O2 B14624189 3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) CAS No. 57637-77-1](/img/structure/B14624189.png)
3,3'-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) typically involves the condensation of pyridine-4-carboxaldehyde with 5-methoxyindole under specific conditions. One common method includes:
Condensation Reaction: Pyridine-4-carboxaldehyde is reacted with 5-methoxyindole in the presence of a base such as sodium hydroxide or potassium carbonate.
Solvent: The reaction is usually carried out in an organic solvent like ethanol or methanol.
Temperature: The mixture is heated under reflux conditions for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole rings, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[(Pyridin-4-yl)methylene]bis(1H-indole): Lacks the methoxy groups, which may affect its biological activity and solubility.
5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1H-indole: Contains additional methoxy and methyl groups, potentially altering its chemical properties.
Uniqueness
3,3’-[(Pyridin-4-yl)methylene]bis(5-methoxy-1H-indole) is unique due to its specific structure, which combines a pyridine ring with two methoxyindole units. This unique arrangement may confer distinct biological activities and chemical properties compared to other indole derivatives.
Propiedades
Número CAS |
57637-77-1 |
|---|---|
Fórmula molecular |
C24H21N3O2 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
5-methoxy-3-[(5-methoxy-1H-indol-3-yl)-pyridin-4-ylmethyl]-1H-indole |
InChI |
InChI=1S/C24H21N3O2/c1-28-16-3-5-22-18(11-16)20(13-26-22)24(15-7-9-25-10-8-15)21-14-27-23-6-4-17(29-2)12-19(21)23/h3-14,24,26-27H,1-2H3 |
Clave InChI |
ZPMYJKPOHJFZOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2C(C3=CC=NC=C3)C4=CNC5=C4C=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


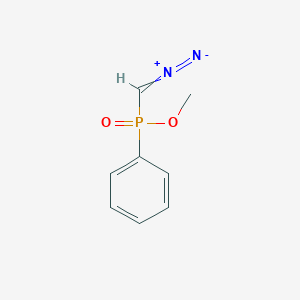
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
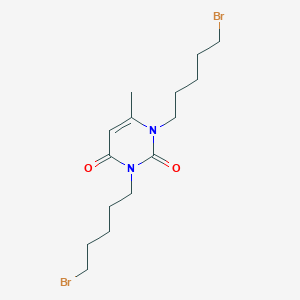
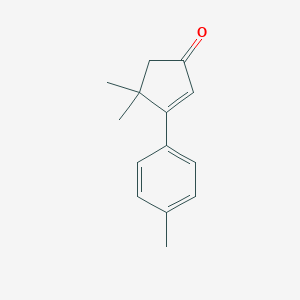

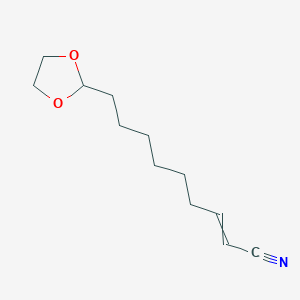

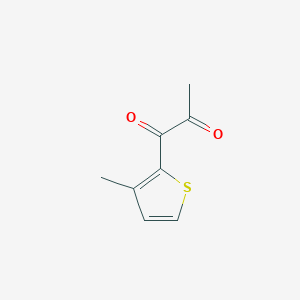
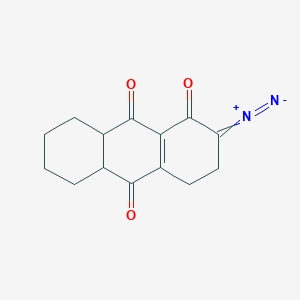
![5-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]phenol](/img/structure/B14624155.png)
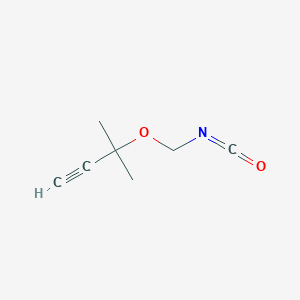
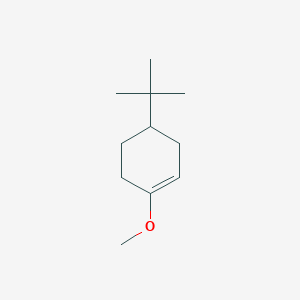

![N-[3,5-bis(trifluoromethyl)phenyl]-4-chlorobenzamide](/img/structure/B14624171.png)
